molecular formula C21H22N4O3 B7711618 4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

Cat. No.: B7711618
M. Wt: 378.4 g/mol
InChI Key: PQBRGLCDFSQZSU-UHFFFAOYSA-N
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Description

4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperidine ring substituted with a nitrophenyl group and an oxadiazole moiety, making it a molecule of interest in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with nitrous acid to yield the oxadiazole ring . This intermediate is then coupled with a nitrophenylpiperidine derivative under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, hydroxyl derivatives, and other functionalized molecules .

Scientific Research Applications

4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is unique due to its combination of a piperidine ring with an oxadiazole moiety and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(2-methylphenyl)-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-9-11-24(12-10-14)18-8-7-16(13-19(18)25(26)27)21-22-20(23-28-21)17-6-4-3-5-15(17)2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBRGLCDFSQZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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